N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methylbenzenesulfonamide
CAS No.: 1706153-56-1
Cat. No.: VC4182681
Molecular Formula: C18H22N2O3S
Molecular Weight: 346.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706153-56-1 |
|---|---|
| Molecular Formula | C18H22N2O3S |
| Molecular Weight | 346.45 |
| IUPAC Name | N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C18H22N2O3S/c1-13-4-3-5-16(10-13)24(22,23)19-12-18(21)15-6-7-17-14(11-15)8-9-20(17)2/h3-7,10-11,18-19,21H,8-9,12H2,1-2H3 |
| Standard InChI Key | VNQLTKOCJAQOBS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O |
Introduction
N-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methylbenzenesulfonamide is a synthetic compound featuring a complex molecular structure that combines sulfonamide and indoline functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activity and chemical versatility.
Structural Composition
The molecular structure of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methylbenzenesulfonamide includes:
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Core Functional Groups:
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A sulfonamide moiety (-SO₂NH-) attached to a benzene ring.
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An indoline group with a methyl substitution at the nitrogen atom.
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A hydroxyethyl side chain linking the indoline and benzene sulfonamide units.
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Molecular Formula: The compound consists of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.
This architecture enables diverse chemical reactivity and biological interactions, making it a candidate for pharmaceutical applications.
Synthesis
The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methylbenzenesulfonamide typically involves:
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Preparation of the Benzene Sulfonamide Precursor: The benzene ring is functionalized with a methyl group and sulfonamide functionality.
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Indoline Derivative Formation: Indoline is methylated at the nitrogen atom.
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Coupling Reaction: The hydroxyethyl chain serves as a linker between the benzene sulfonamide and the indoline unit.
Optimization of reaction conditions, including temperature, solvent, and catalysts, ensures high yield and purity.
Potential Applications
N-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methylbenzenesulfonamide holds promise in:
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Medicinal Chemistry:
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Potential anti-inflammatory or anticancer activity due to its sulfonamide group.
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Interaction with biological targets such as enzymes or receptors.
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Organic Synthesis:
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Use as an intermediate for synthesizing more complex molecules.
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Biological Activity
Although specific data on this compound's bioactivity is limited, sulfonamides are known for their pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. The indoline group may further enhance its interaction with biological targets.
Research Outlook
Future studies should focus on:
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Pharmacodynamics and Pharmacokinetics: To understand its absorption, distribution, metabolism, and excretion.
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Structure-Activity Relationship (SAR): To optimize its biological activity.
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Toxicology Studies: To ensure safety for therapeutic use.
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